![molecular formula C9H20N2O3 B13485187 tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the amino alcohol to form the desired carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using flow microreactor systems. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate involves its ability to protect functional groups during chemical reactions. The carbamate group can be easily removed under mild acidic conditions, releasing the free amine or alcohol. This property makes it an effective protecting group in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
tert-Butyl N-[(2S)-2-amino-3-hydroxypropyl]carbamate: Another carbamate with a slightly different structure.
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: A related compound with a pyrrolidine ring.
Uniqueness
tert-Butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for selective protection and deprotection in complex synthetic sequences, making it a valuable tool in advanced organic synthesis.
Properties
Molecular Formula |
C9H20N2O3 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7+/m0/s1 |
InChI Key |
LIVUZRASEMVBNR-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CO)NC(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C(CO)NC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


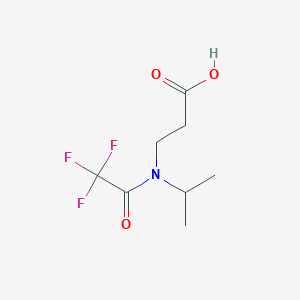
![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
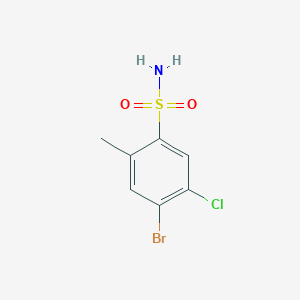


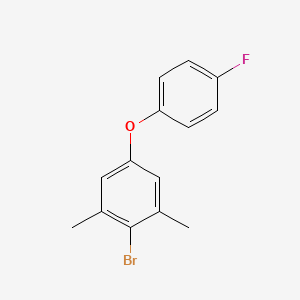
![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)
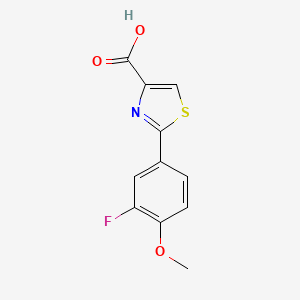
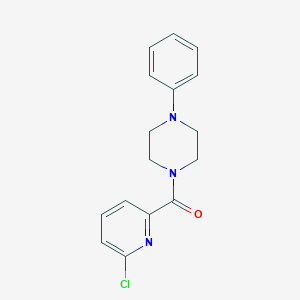

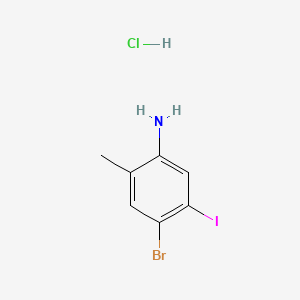

![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)
![2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamido]acetic acid](/img/structure/B13485197.png)
